molecular formula C11H14N2O B1591878 6-(Piperidin-1-yl)picolinaldehyde CAS No. 859850-71-8

6-(Piperidin-1-yl)picolinaldehyde

Cat. No.: B1591878
CAS No.: 859850-71-8
M. Wt: 190.24 g/mol
InChI Key: CFKVMXWXARUDQI-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)picolinaldehyde is a heterocyclic organic compound that contains both a piperidine ring and a pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with piperidine under specific conditions. One common method involves the use of a nickel catalyst to facilitate the reaction, which provides a regioselective and mild method for the preparation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of 6-(Piperidin-1-yl)picolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Piperidin-1-yl)picolinaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: A related compound with a similar structure but lacking the piperidine ring.

    Piperidine: A simpler compound containing only the piperidine ring.

    Nicotinaldehyde: Another related compound with a pyridine ring but different substitution pattern

Uniqueness

6-(Piperidin-1-yl)picolinaldehyde is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-piperidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVMXWXARUDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594493
Record name 6-(Piperidin-1-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-71-8
Record name 6-(Piperidin-1-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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